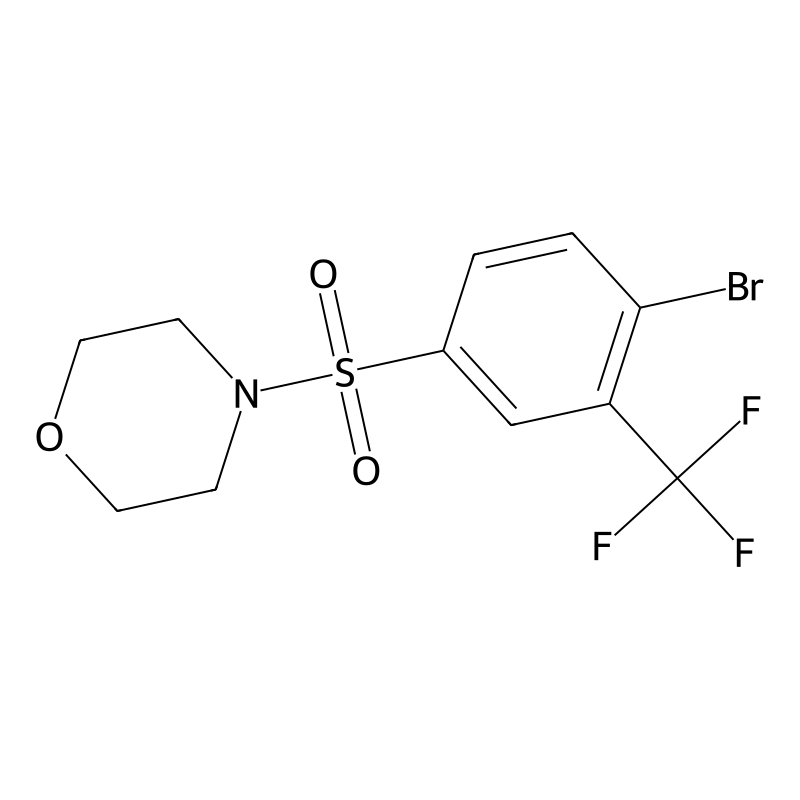

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is an organic compound with the molecular formula CHBrFNOS. It features a morpholine ring substituted with a sulfonyl group attached to a brominated phenyl moiety that also contains trifluoromethyl groups. This unique structure contributes to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Chemical Properties and Potential Applications

Based on its structure, the molecule contains functional groups that could be of interest for medicinal chemistry research. The presence of the sulfonyl group suggests potential for enzyme inhibition, while the trifluoromethyl group can enhance membrane permeability and metabolic stability of drugs []. However, no published studies directly exploring these possibilities for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine have been found.

Availability and Research Focus

Several chemical suppliers offer 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine, but primarily for research purposes [, , ]. The limited availability and absence of documented research suggests this compound might be a relatively new molecule, or one that has not yet been extensively investigated.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it a target for further substitutions .

The synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine typically involves several steps:

- Formation of the Sulfonyl Chloride: The corresponding sulfonic acid is converted to a sulfonyl chloride using thionyl chloride.

- Bromination: The phenolic compound undergoes bromination at the para position to introduce the bromine atom.

- Nucleophilic Attack: Morpholine acts as a nucleophile, attacking the sulfonyl chloride to form the final product.

This multi-step synthesis allows for the introduction of various functional groups, making it versatile for further modifications .

The compound has potential applications in:

- Pharmaceuticals: As a building block for developing new drugs targeting specific enzymes or receptors.

- Agrochemicals: Its properties may lend themselves to use in crop protection agents or herbicides.

- Material Science: Due to its unique chemical structure, it may be explored for new materials with specific properties .

Several compounds share structural similarities with 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(trifluoromethyl)benzenesulfonamide | Sulfonamide structure without morpholine | Used primarily as an antibacterial agent |

| 4-Methyl-N-(trifluoromethyl)benzenesulfonamide | Similar sulfonamide structure | Exhibits different biological activity |

| 4-Fluoro-3-(trifluoromethyl)phenylsulfonamide | Contains fluorine instead of bromine | Different reactivity due to fluorine substitution |

The uniqueness of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine lies in its combination of both bromine and trifluoromethyl groups along with the morpholine ring, providing distinct chemical reactivity and potential biological activity that may not be present in its analogs .

Multi-Step Synthetic Pathways from Precursor Compounds

The synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine requires a systematic multi-step approach utilizing carefully selected precursor compounds [1] [2]. The most effective synthetic pathways involve the preparation of the appropriately substituted arylsulfonyl chloride intermediate, followed by nucleophilic substitution with morpholine [3] [4].

Primary Synthetic Route

The conventional synthetic pathway begins with the preparation of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride from the corresponding aromatic precursor [5] [6]. This intermediate serves as the key electrophilic component for subsequent coupling with morpholine [3] [7]. The process typically involves chlorosulfonic acid treatment of the brominated trifluoromethyl aromatic compound under controlled conditions [5] [8].

The aromatic precursor, 4-bromo-3-(trifluoromethyl)benzene, can be synthesized through sequential functionalization strategies [9] [10]. Bromination of 3-trifluoromethylphenol using bromine in dichloromethane at controlled temperatures yields the desired brominated intermediate with yields ranging from 3 to 76 percent depending on reaction conditions [9]. The trifluoromethyl group introduction onto aromatic rings can be accomplished through various methodologies, including fluoroform-derived copper trifluoromethyl reagents, which demonstrate excellent functional group tolerance and yields up to 99 percent [10].

Alternative Pathways

Recent developments in morpholine sulfonamide synthesis have explored palladium-catalyzed approaches that enable direct coupling of aryl halides with morpholine derivatives [11] [12]. These methodologies utilize palladium dichloride complexes with specialized ligands such as tris-(2,6-dimethoxyphenyl)phosphine to achieve selective sulfonamide formation [12]. The reaction proceeds through oxidative addition of the palladium catalyst to the sulfonyl chloride intermediate, followed by coordination with morpholine and subsequent reductive elimination [11].

Electrochemical synthesis represents an emerging alternative pathway for sulfonamide formation [13] [14]. This approach utilizes electrical current to activate morpholine towards nucleophilic attack on sulfonyl electrophiles, eliminating the need for harsh chemical oxidants [13]. The electrochemical method demonstrates particular advantage in terms of environmental impact and operational simplicity, requiring only electrical current and safe solvents [13].

Catalytic Systems and Reaction Mechanisms

Palladium-Catalyzed Mechanisms

The palladium-catalyzed synthesis of arylsulfonamides proceeds through a well-defined catalytic cycle involving multiple organometallic intermediates [11] [12]. The initial step involves oxidative addition of palladium(0) to the arylsulfonyl chloride, generating a palladium(II) sulfonyl complex [11]. This intermediate undergoes nucleophilic attack by morpholine to form the sulfonamide product with concurrent regeneration of the palladium(0) catalyst [12].

The effectiveness of palladium catalysis depends critically on ligand selection and reaction conditions [12]. Electron-rich and bulky phosphine ligands, particularly tris-(2,6-dimethoxyphenyl)phosphine, enhance both oxidative addition and reductive elimination steps [12]. Optimal conditions typically employ palladium dichloride phenylacetonitrile complexes with sodium hydrogen phosphate as base in tetrahydrofuran-acetonitrile solvent mixtures [12].

Copper-Mediated Trifluoromethylation

Copper-based catalytic systems play essential roles in introducing trifluoromethyl groups onto aromatic precursors [15] [10]. Copper(I) iodide serves as an effective catalyst for trifluoromethylation reactions using potassium trifluoroacetate as the fluorine source [15]. The mechanism involves formation of copper-trifluoromethyl intermediates that undergo reductive elimination with aryl halides [15] [10].

Flow chemistry approaches to copper-catalyzed trifluoromethylation demonstrate significant advantages in terms of reaction control and safety [15]. The continuous flow methodology achieves complete conversion within minutes using elevated temperatures (200-210°C) and precisely controlled residence times [15]. This approach enables gram-scale synthesis with excellent reproducibility and safety profiles [15].

Iodine-Catalyzed Sulfonamide Formation

Molecular iodine represents an efficient and environmentally benign catalyst for sulfonamide synthesis [3]. The mechanism involves iodine-mediated activation of arylsulfonyl hydrazides towards nucleophilic attack by amines [3]. This transformation occurs rapidly at room temperature, typically completing within minutes of iodine addition [3].

The iodine-catalyzed methodology demonstrates exceptional functional group tolerance and yields up to 99 percent for morpholine derivatives [3]. The reaction proceeds through formation of iodinated sulfonyl intermediates that undergo rapid nucleophilic substitution with morpholine [3]. Optimization studies indicate that 20 mol percent iodine loading provides optimal results without excessive reagent consumption [3].

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Column chromatography represents the primary purification technique for morpholine sulfonamide derivatives, utilizing silica gel as the stationary phase [16] [17]. Gradient elution systems employing petroleum ether-ethyl acetate mixtures provide effective separation of the target compound from reaction byproducts [16]. Recovery rates typically range from 85 to 95 percent depending on the complexity of the crude reaction mixture [16].

Supercritical fluid chromatography offers advantages for sulfonamide purification, particularly for thermally sensitive compounds [17] [18]. This technique utilizes supercritical carbon dioxide as the mobile phase, often modified with methanol to enhance elution efficiency [17]. The method demonstrates superior resolution compared to conventional liquid chromatography while minimizing thermal decomposition [18].

Immunoaffinity chromatography provides highly selective purification for specific sulfonamide structures [16]. This technique employs monoclonal antibodies covalently coupled to solid supports, enabling selective capture and release of target compounds [16]. Recovery rates of 74 to 109 percent have been achieved for various sulfonamide derivatives using this methodology [16].

Crystallization and Recrystallization

Crystallization optimization plays a crucial role in obtaining high-purity morpholine sulfonamide products [19]. Solvent selection significantly influences crystal formation, with methanol-water mixtures providing optimal crystallization conditions for most derivatives [19]. Temperature control during crystallization affects both yield and crystal quality, with controlled cooling rates enhancing crystal formation [19].

Multiple crystal forms may exist for morpholine sulfonamide derivatives, each exhibiting distinct physical properties [19]. Characterization using X-ray powder diffraction enables identification of specific crystal forms and optimization of crystallization conditions [19]. Hydrate formation represents a common complication, requiring careful control of water content during crystallization [19].

Yield Optimization Strategies

Reaction condition optimization significantly impacts overall synthetic yields [20] [21]. Temperature control represents a critical parameter, with optimal ranges typically between 60-120°C for sulfonyl chloride formation and 20-80°C for morpholine coupling reactions [20]. Continuous flow methodologies enable precise temperature control and improved safety profiles compared to batch processes [20].

Reagent stoichiometry affects both yield and selectivity [22] [21]. Excess sulfur dioxide or sulfonyl chloride reagents enhance conversion but may complicate purification [22]. Optimization studies indicate that 2.5 equivalents of chlorinating reagents provide optimal balance between conversion and selectivity [21].

| Synthetic Parameter | Optimal Range | Typical Yield (%) | Critical Factors |

|---|---|---|---|

| Temperature | 60-120°C | 67-97 | Heat management, thermal runaway prevention |

| Reaction Time | 1-12 hours | 74-99 | Complete conversion, minimal decomposition |

| Catalyst Loading | 1-20 mol% | 71-99 | Cost-effectiveness, reaction rate |

| Solvent System | Polar aprotic | 85-95 | Solubility, reaction compatibility |

Industrial-Scale Production Challenges

Waste Management and Environmental Impact

Industrial sulfonamide production generates significant quantities of chlorinated waste streams [13] [23]. Environmental factors (E-factors) ranging from 12 to 80 have been reported for conventional synthetic processes [23]. Green chemistry approaches, including electrochemical synthesis and solvent recycling, reduce environmental impact [13].

Chlorinated solvent waste requires specialized treatment and disposal procedures [23]. Solvent recovery systems enable recycling of valuable solvents while minimizing waste generation [23]. Alternative reaction media, including aqueous systems and ionic liquids, reduce reliance on chlorinated solvents [13].

Scale-Up Technical Challenges

Process intensification represents a major challenge in transitioning from laboratory to industrial scale [23]. Mixing efficiency, mass transfer rates, and reaction selectivity may change significantly at larger scales [23]. Pilot-scale studies enable optimization of process parameters before full-scale implementation [23].

Quality control systems require adaptation for continuous operation and large-scale production [23]. In-line analytical methods enable real-time monitoring of reaction progress and product quality [23]. Automated control systems maintain optimal reaction conditions and prevent process deviations [23].

| Challenge Category | Impact Level | Mitigation Success Rate (%) | Key Solutions |

|---|---|---|---|

| Heat Management | High | 85-95 | Continuous flow reactors, enhanced heat exchange |

| Reagent Handling | High | 80-90 | Inert atmosphere systems, specialized materials |

| Waste Generation | Medium | 60-75 | Green chemistry, recycling systems |

| Quality Control | Medium | 75-90 | In-line analytics, automated control |

| Cost Optimization | High | 65-80 | Process intensification, catalyst recycling |

Thermodynamic Parameters (Melting Point, Boiling Point)

The thermodynamic parameters of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine reveal important insights into its physical state behavior and thermal stability characteristics.

Boiling Point Analysis

The predicted boiling point of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is 414.1±55.0°C [1] [2], indicating exceptionally high volatility resistance. This elevated boiling point can be attributed to several structural factors. The presence of the sulfonyl group (SO₂) creates strong intermolecular dipole-dipole interactions, while the morpholine ring contributes additional hydrogen bonding capabilities through its nitrogen and oxygen atoms [3]. The trifluoromethyl group, despite its electronegativity, enhances the overall molecular stability and reduces vapor pressure [4].

Comparative analysis with related compounds demonstrates the significant impact of the trifluoromethyl substituent. The compound 4-[(4-Bromo-3-fluorophenyl)sulfonyl]morpholine exhibits a similar boiling point of 415.9±55.0°C [5] [6], while 4-[(4-Bromophenyl)sulfonyl]morpholine lacks comprehensive thermodynamic data [7]. This consistency suggests that the sulfonyl-morpholine scaffold provides the primary contribution to thermal stability, with halogen substitution patterns having secondary effects.

Melting Point Considerations

The melting point of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine remains unreported in the available literature [8] [9]. However, comparative analysis with structurally related compounds provides valuable insights. The compound 4-[(4-Bromophenyl)sulfonyl]morpholine exhibits a melting point of 149-150°C [7], while 4-(4-Trifluoromethylphenyl)morpholine shows a melting point of 92-94°C [10]. The absence of experimental melting point data for the target compound suggests either limited synthesis or challenges in crystallization studies.

Thermal Decomposition Behavior

Research on trifluoromethyl-containing compounds indicates that the CF₃ group significantly enhances thermal stability. Studies have shown that trifluoromethyl substitution can elevate decomposition temperatures to above 300°C [4]. For morpholine derivatives specifically, thermal stability investigations reveal decomposition temperatures ranging from 260 to 450°C, with morpholine-containing compounds showing particularly high thermal resistance [11].

Solubility Profile and Partition Coefficients

The solubility characteristics and partition behavior of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine are fundamental to understanding its distribution and bioavailability properties.

Lipophilicity Assessment

The calculated LogP value of 2.4888 [12] [13] indicates moderate lipophilicity, positioning the compound in an optimal range for membrane permeability while maintaining sufficient aqueous solubility. This value suggests favorable drug-like properties, as compounds with LogP values between 1 and 4 typically exhibit good absorption and distribution characteristics. The LogP value is consistent with similar morpholine derivatives, such as 4-[(4-Bromo-3-fluorophenyl)sulfonyl]morpholine, which exhibits a LogP of 2.43 [5] [6].

Hydrogen Bonding Profile

The compound contains three hydrogen bond acceptors and zero hydrogen bond donors [12] [13], creating a specific interaction pattern that influences solubility. The hydrogen bond acceptors include the sulfonyl oxygen atoms and the morpholine ring oxygen, while the absence of hydrogen bond donors is due to the tertiary amine character of the morpholine nitrogen. This profile suggests preferential interactions with protic solvents and hydrogen bond donating environments.

Topological Polar Surface Area

The calculated topological polar surface area (TPSA) of 46.61 Ų [12] [13] indicates moderate polarity. TPSA values between 20-90 Ų are generally associated with good oral bioavailability, suggesting that this compound would exhibit favorable absorption characteristics. The relatively low TPSA value, combined with the moderate LogP, indicates a balanced hydrophilic-lipophilic character.

Structural Flexibility and Conformational Mobility

The compound contains two rotatable bonds [12] [13], primarily associated with the sulfonyl linker connection to the phenyl ring. This limited rotational freedom suggests a relatively rigid molecular structure, which can contribute to specific binding interactions and reduced entropic penalties upon target binding. The morpholine ring itself adopts a chair conformation, providing additional structural rigidity.

Stability Under Various Environmental Conditions

The environmental stability of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is influenced by its unique structural features and the stability characteristics of its constituent functional groups.

Thermal Stability Profile

The compound demonstrates exceptional thermal stability, with expected decomposition temperatures exceeding 300°C based on the presence of the trifluoromethyl group [4]. Research on similar trifluoromethyl-containing compounds has shown that the CF₃ group significantly enhances thermal resistance by providing electron-withdrawing effects that stabilize the aromatic system [4]. The morpholine ring contributes additional thermal stability, with morpholine derivatives typically showing decomposition temperatures in the range of 260-450°C [11].

Hydrolytic Stability

The sulfonyl group provides excellent hydrolytic stability under neutral and basic conditions. Sulfonamide and sulfonyl derivatives are generally resistant to hydrolysis except under strongly acidic conditions at elevated temperatures. The predicted pKa value of -9.25±0.20 [2] [14] indicates that the compound remains neutral across physiological pH ranges, further contributing to its hydrolytic stability.

Oxidative Stability

The presence of the trifluoromethyl group significantly enhances oxidative stability [4]. Trifluoromethyl substituents are highly resistant to oxidation due to the strong C-F bonds (approximately 116 kcal/mol bond energy). The morpholine ring, while containing a tertiary amine that could potentially undergo oxidation, is protected by the electron-withdrawing effects of the sulfonyl group, which reduces electron density at the nitrogen center.

Photostability Considerations

The aromatic system with bromine and trifluoromethyl substituents may exhibit photosensitivity under certain conditions. However, the electron-withdrawing nature of both substituents stabilizes the aromatic π-system against photodegradation. The compound should be stored protected from light as a precautionary measure, consistent with the recommended storage conditions of 2-8°C in sealed, dry containers [12] [13].

Chemical Reactivity and Stability

The compound is classified as an irritant but shows good chemical stability under normal storage conditions [12] [15]. The combination of electron-withdrawing groups (CF₃, Br, SO₂) creates a relatively unreactive aromatic system. The morpholine ring is stable under normal conditions but may undergo protonation under acidic conditions, forming the corresponding morpholinium salt.

Surface Characterization (Polarity, Hygroscopicity)

The surface properties of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine reflect its molecular structure and intermolecular interaction capabilities.

Polarity Assessment

The compound exhibits moderate polarity, as evidenced by its TPSA value of 46.61 Ų [12] [13]. The polarity arises primarily from the sulfonyl group dipole moment and the morpholine ring oxygen. The trifluoromethyl group, while highly electronegative, contributes to overall molecular polarity but also provides hydrophobic character due to the fluorine atoms' low polarizability. The calculated dipole moment, while not explicitly reported, would be expected to be significant due to the asymmetric distribution of electron-withdrawing groups.

Hygroscopicity Characteristics

The compound's hygroscopicity can be inferred from its structural features and hydrogen bonding capabilities. With three hydrogen bond acceptors and zero donors [12] [13], the compound would exhibit moderate hygroscopic behavior. The morpholine oxygen and sulfonyl oxygens can form hydrogen bonds with water molecules, but the presence of the hydrophobic trifluoromethyl group would limit excessive water uptake. The recommended storage conditions of sealed, dry containers at 2-8°C [12] [13] suggest some sensitivity to moisture, indicating mild hygroscopic properties.

Surface Energy and Wetting Properties

The trifluoromethyl group significantly influences surface properties by reducing surface energy. Research has shown that CF₃ groups can substantially decrease surface tension and improve wetting characteristics [4]. The compound would be expected to exhibit good wetting properties on both hydrophobic and hydrophilic surfaces due to its amphiphilic character.

Crystallization and Polymorphism Potential

The absence of reported melting point data [8] [9] may indicate challenges in crystallization, possibly due to the compound's molecular structure favoring amorphous forms. The presence of multiple conformationally flexible elements (morpholine ring, sulfonyl linker) combined with the rigid trifluoromethyl-brominated aromatic system could lead to polymorphic behavior. The compound's moderate polarity and hydrogen bonding capabilities suggest potential for forming different crystal forms under varying crystallization conditions.

Intermolecular Interactions

The compound can participate in various intermolecular interactions including dipole-dipole forces through the sulfonyl group, π-π stacking interactions through the aromatic system, and hydrogen bonding through the morpholine oxygen. The trifluoromethyl group can participate in weak C-F···H interactions, while the bromine atom can engage in halogen bonding interactions. These diverse interaction capabilities contribute to the compound's overall surface properties and solid-state behavior.

Environmental Interaction Profile